molecular formula C20H25N5O2 B2520277 3-butyl-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 847177-58-6

3-butyl-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2520277
CAS No.: 847177-58-6
M. Wt: 367.453
InChI Key: BQCOZZBRNMLQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a fused heterocyclic compound comprising a pyrimidine and purine scaffold. The structure features:

  • A methyl group at position 1, which may influence steric hindrance and metabolic stability.
  • A 4-methylphenyl substituent at position 9, contributing to aromatic interactions in biological targets.

Properties

IUPAC Name

3-butyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-4-5-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-6-13-24(16)19)15-9-7-14(2)8-10-15/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCOZZBRNMLQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

3-butyl-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-butyl-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core pyrimidopurine-dione frameworks but differ in substituents, synthesis routes, and hypothesized biological activities:

Substituent Variations and Physicochemical Properties

Compound Name Substituents Key Structural Differences Hypothesized Impact
Target Compound 3-butyl, 1-methyl, 9-(4-methylphenyl) Baseline for comparison Moderate lipophilicity (logP ~3.5–4.0*), potential CNS penetration
1-Methyl-9-[(4-methylphenyl)methyl]-...purine-2,4-dione 9-(4-methylbenzyl) instead of 9-(4-methylphenyl) Benzyl vs. phenyl group at position 9 Increased steric bulk, reduced solubility
9-(4-Ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-...dione 9-(4-ethoxyphenyl), 3-(4-methylbenzyl) Ethoxy group enhances polarity; benzyl at position 3 Higher solubility (logP ~3.0–3.5*) but reduced metabolic stability
3-(p-Fluorophenyl)-8-(4-phenylbut-1-ynyl)-...dione Fluorophenyl and alkyne substituents Fluorine introduces electronegativity; alkyne increases rigidity Enhanced target binding affinity via halogen bonds

*Estimated based on substituent contributions.

Biological Activity

3-butyl-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of purine derivatives. Its unique structure combines multiple aromatic rings and heterocyclic elements, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O2C_{17}H_{22}N_{4}O_{2} with a molecular weight of 314.39 g/mol. The compound's structure features a pyrimidine core linked to a purine moiety and various substituents that enhance its biological interactions.

Anticancer Activity

Research has demonstrated that pyrimidine and purine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the effectiveness of certain pyrimidine nucleosides in inhibiting the growth of vulvar epidermal carcinoma cells (A431) through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated activity against a range of pathogens. For example:

  • Antibacterial : Certain purine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal : Studies indicate promising antifungal activity against common species like Candida and Aspergillus.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism.
  • Receptor Modulation : It can interact with various receptors influencing cellular signaling pathways related to growth and apoptosis.

Case Studies

Several studies have focused on the biological activities of similar compounds:

  • Antitumor Effects : A derivative was tested on human breast cancer cells (MCF-7), showing a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. The mechanism involved induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : A study assessed the antimicrobial efficacy of related purine compounds against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) as low as 32 µg/mL for effective derivatives .

Research Findings Summary Table

Activity TypeModel Organism/Cell LineObserved EffectReference
AnticancerA431 (vulvar carcinoma)Inhibition of cell proliferation
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntifungalCandida albicansSignificant growth inhibition
AntitumorMCF-7 (breast cancer)Induction of apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.